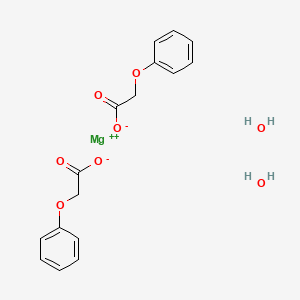

MagnesiuM Phenoxyacetate Dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MagnesiuM Phenoxyacetate Dihydrate is a useful research compound. Its molecular formula is C8H10MgO4 and its molecular weight is 194.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Magnesium Phenoxyacetate Dihydrate, as a magnesium compound, primarily targets the biochemical processes that require magnesium as a co-factor. Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

The compound interacts with its targets by providing the necessary magnesium ions for various biochemical reactions. These include hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, magnesium has been likened to a physiological calcium antagonist .

Biochemical Pathways

The affected pathways are numerous due to the extensive role of magnesium in the body. It is involved in energy metabolism, nucleic acid synthesis, and several other processes. The central role of magnesium within the chlorophyll molecule and as a co-factor for the enzymes in the 12 transphosphorylation reactions in photosynthesis makes it probably the most important inorganic element in the production of food and fossil fuels .

Pharmacokinetics

It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and conditions to avoid hygroscopicity should be avoided . The compound’s action can also be influenced by the individual’s diet, as magnesium absorption is inversely proportional to intake .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₄MgO₆·2H₂O

- Molecular Weight : 326.584 g/mol

- CAS Number : 76172-73-1

The compound is characterized by its dihydrate form, which enhances its solubility and stability in aqueous environments, making it suitable for various applications.

Pharmaceutical Applications

1. Lipid-Lowering Agent

Magnesium Phenoxyacetate Dihydrate has been studied for its potential as a lipid-lowering agent. Research indicates that compounds similar to magnesium phenoxyacetate can modulate PPAR delta receptors, which are involved in lipid metabolism. The therapeutic implications include:

- Treatment of Dyslipidemia : The compound may help manage conditions such as hypercholesterolemia and obesity by lowering serum levels of low-density lipoproteins (LDL) and triglycerides .

- Cardiovascular Health : Its use in formulations aimed at reducing blood pressure and improving overall cardiovascular health is being explored .

2. Dialysis Solutions

Magnesium salts, including magnesium phenoxyacetate, play a crucial role in dialysis treatments. They are used to regulate electrolyte balance and pH levels in dialysis fluids, which are essential for patients undergoing hemodialysis or peritoneal dialysis. The presence of magnesium helps maintain the physiological balance of electrolytes, thereby improving patient outcomes .

Biochemical Research Applications

1. Antioxidant Studies

Recent studies have highlighted the antioxidant properties of magnesium phenoxyacetate derivatives. These compounds exhibit significant radical scavenging activity, making them candidates for further exploration in antioxidant research and therapeutic contexts . The potential applications include:

- Food Preservation : Utilizing antioxidant properties to enhance the shelf life of food products.

- Pharmaceutical Development : Incorporating antioxidants into drug formulations to improve stability and efficacy.

Case Study 1: Lipid Metabolism Modulation

A study demonstrated that magnesium phenoxyacetate could effectively lower triglyceride levels in animal models, indicating its potential utility in treating metabolic disorders related to lipid metabolism. The results showed a significant reduction in serum triglyceride levels after administration over a specified period .

Case Study 2: Dialysate Composition

Research conducted on the composition of dialysates revealed that magnesium phenoxyacetate contributes positively to the pH regulation and electrolyte balance required during dialysis treatment. This study emphasized the importance of magnesium salts in improving patient comfort and treatment efficacy .

特性

CAS番号 |

76172-73-1 |

|---|---|

分子式 |

C8H10MgO4 |

分子量 |

194.47 g/mol |

IUPAC名 |

magnesium;2-phenoxyacetate;dihydrate |

InChI |

InChI=1S/C8H8O3.Mg.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2 |

InChIキー |

IUVRIEVVSAMEIG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2] |

正規SMILES |

C1=CC=C(C=C1)OCC(=O)O.O.[Mg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。